molecular formula C9H15F2NO4 B2460765 2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid CAS No. 252357-43-0

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

Cat. No. B2460765
CAS RN: 252357-43-0
M. Wt: 239.219
InChI Key: UCCLBCNDXKDPDT-UHFFFAOYSA-N
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Description

Tert-butoxycarbonyl (Boc) is a protecting group used in organic synthesis . It’s commonly used in the protection of amines, particularly in the synthesis of peptides .


Synthesis Analysis

The synthesis of compounds related to Boc-protected amino acids involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions .


Molecular Structure Analysis

The molecular structure of compounds incorporating the Boc group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with Boc protection .


Chemical Reactions Analysis

The chemical reactivity of Boc-protected amino acids is exemplified by their involvement in various chemical transformations . For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of Boc-protected intermediates in generating structurally complex amino acids .


Physical And Chemical Properties Analysis

Boc-protected amino acids are typically clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-protected amino acids in chemical reactions is complex and depends on the specific reaction conditions . For example, in peptide synthesis, Boc acts as a protecting group for the amine function, preventing unwanted side reactions .

Safety and Hazards

Boc-protected amino acids are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Future Directions

The use of Boc-protected amino acids and their ionic liquids in organic synthesis is a promising area of research . Future work could focus on expanding the applicability of these compounds, improving the efficiency of their synthesis, and exploring new applications in peptide synthesis and other areas of organic chemistry .

properties

IUPAC Name

4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLBCNDXKDPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

252357-43-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid
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